2-(2-Methoxyethoxy)ethyl methacrylate
Overview
Description
2-(2-Methoxyethoxy)ethyl methacrylate is an organic compound with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol . It is a colorless to almost colorless clear liquid with a density of 1.02 g/mL at 25°C and a boiling point of 98°C at 3.5 mm Hg . This compound is commonly used in the synthesis of polymers and copolymers due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-(2-Methoxyethoxy)ethyl methacrylate, also known as Diethylene glycol monomethyl ether methacrylate, is to serve as a building block in the synthesis of thermoresponsive polymers . These polymers are designed to respond to changes in temperature, making them useful in a variety of applications, including drug delivery systems and smart textiles .
Mode of Action
The compound interacts with its targets through polymerization processes. It can be easily synthesized by anionic living polymerization . The resulting polymers can self-assemble into micelles in aqueous solution, with the outer amphiphilic layer acting as a core and the hydrophilic segments forming a shell .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis and assembly of thermoresponsive polymers. The polymerization process leads to the formation of polymeric structures that can undergo volume changes in response to temperature shifts . This thermoresponsive behavior is key to the compound’s utility in various applications.
Result of Action
The primary result of the action of this compound is the formation of thermoresponsive polymers. These polymers can change their physical properties in response to temperature changes. For instance, they can form micelles at certain temperatures, which can be used to encapsulate and deliver drugs . In the field of textiles, fabrics treated with these polymers can exhibit smart cleaning abilities .
Action Environment
The action of this compound is highly dependent on the environmental conditions. Temperature is a key factor that influences the compound’s action and the efficacy of the resulting polymers. Changes in temperature can trigger transitions in the polymers, affecting their structure and properties . Additionally, factors such as pH and the presence of other substances can also influence the polymerization process and the properties of the resulting polymers.
Biochemical Analysis
Biochemical Properties
2-(2-Methoxyethoxy)ethyl methacrylate plays a significant role in biochemical reactions, particularly in the formation of hydrogels. These hydrogels are used in drug delivery systems, tissue engineering, and other biomedical applications. The compound interacts with various enzymes and proteins, such as polymerases and hydrolases, which facilitate its incorporation into polymer networks. The nature of these interactions is primarily based on the formation of covalent bonds between the methacrylate group and the active sites of the enzymes. This interaction leads to the formation of stable polymeric structures that can be tailored for specific biomedical applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, when used in hydrogels, it can promote cell adhesion and proliferation, making it suitable for tissue engineering applications. Additionally, this compound has been shown to affect the volume phase transition of hydrogels, which can be utilized to control the release of encapsulated drugs in response to temperature changes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can undergo polymerization reactions, leading to the formation of long polymer chains. These polymer chains can interact with various biomolecules, such as proteins and nucleic acids, through covalent bonding or non-covalent interactions like hydrogen bonding and van der Waals forces. Additionally, this compound can modulate enzyme activity by acting as a substrate or inhibitor, thereby influencing biochemical pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation reactions over extended periods. These degradation products can have different biochemical properties, which may affect long-term cellular function. Studies have shown that the stability of this compound-based hydrogels can be maintained for several weeks, making them suitable for long-term biomedical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects, such as inflammation and tissue damage. The threshold effects observed in these studies indicate that careful dosage optimization is necessary to minimize toxicity while maximizing therapeutic benefits. Additionally, the compound’s hydrophilic nature allows for efficient distribution within the body, further influencing its dosage effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as esterases and hydrolases. These enzymes catalyze the hydrolysis of the methacrylate ester, leading to the formation of methacrylic acid and other metabolites. These metabolites can then enter central metabolic pathways, such as the citric acid cycle, where they are further processed to generate energy and other essential biomolecules. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its hydrophilic properties. This compound can easily diffuse through aqueous environments, allowing it to reach various cellular compartments. Additionally, it can interact with transporters and binding proteins, which aid in its cellular uptake and distribution. The localization and accumulation of this compound within specific tissues can be influenced by factors such as tissue permeability and the presence of specific binding sites .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its chemical structure and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the cytoplasm, where it participates in polymerization reactions, or to the nucleus, where it can influence gene expression. The activity and function of this compound can be modulated by its subcellular localization, making it a versatile tool for various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Methoxyethoxy)ethyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-(2-methoxyethoxy)ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and other by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyethoxy)ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Radical Reactions: It can participate in radical polymerization reactions, often initiated by radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Common Reagents and Conditions:
Radical Initiators: AIBN, benzoyl peroxide.
Solvents: Toluene, dichloromethane.
Temperature: Typically around 60-80°C for radical polymerization.
Major Products:
Scientific Research Applications
2-(2-Methoxyethoxy)ethyl methacrylate has a wide range of applications in scientific research, including:
Biomedical Applications: It is used in the development of temperature-responsive hydrogels for drug delivery systems and tissue engineering.
Surface Chemistry: It is utilized in the creation of tunable cell-adhesive surfaces for biomedical devices.
Polymer Science: It is employed in the synthesis of block copolymers and other advanced polymeric materials.
Comparison with Similar Compounds
- Diethylene glycol methyl ether methacrylate
- Triethylene glycol methyl ether methacrylate
- Ethylene glycol methyl ether methacrylate
Comparison: 2-(2-Methoxyethoxy)ethyl methacrylate is unique due to its specific molecular structure, which imparts distinct properties such as enhanced solubility and temperature responsiveness. Compared to similar compounds, it offers better performance in applications requiring precise surface chemistry modifications and temperature-responsive behavior .
Properties
IUPAC Name |
2-(2-methoxyethoxy)ethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-8(2)9(10)13-7-6-12-5-4-11-3/h1,4-7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVVKEZTUOGEAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61412-60-0 | |
Record name | 2-(2-Methoxyethoxy)ethyl methacrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61412-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8068464 | |
Record name | 2-(2-Methoxyethoxy)ethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(2-methoxyethoxy)ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
45103-58-0 | |
Record name | 2-(Methoxyethoxy)ethyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45103-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxydiglycol methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045103580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(2-methoxyethoxy)ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(2-Methoxyethoxy)ethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methoxyethoxy)ethyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOXYDIGLYCOL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0548T81DSO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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